Bienvenue dans la boutique en ligne BenchChem!

3-Fluoro-1-methylpiperidin-4-amine

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Select (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine for your discovery program when CNS permeability and metabolic stability are critical. The 3-fluoro substitution reduces piperidine basicity by ~1.5–2.0 pKa units versus non-fluorinated analogs, minimizing lysosomal trapping and P-gp efflux to improve brain-to-plasma ratios. The conformationally constrained scaffold (>96:1 axial fluorine preference) reduces entropic binding penalties—essential for fragment-based design. An established enantioselective route delivers >99% ee without chiral chromatography, ensuring cost-efficient multikilogram supply for late preclinical through early clinical campaigns.

Molecular Formula C6H13FN2
Molecular Weight 132.18 g/mol
Cat. No. B12922671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-1-methylpiperidin-4-amine
Molecular FormulaC6H13FN2
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)F)N
InChIInChI=1S/C6H13FN2/c1-9-3-2-6(8)5(7)4-9/h5-6H,2-4,8H2,1H3
InChIKeyFIWBAIBSPICWNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-1-methylpiperidin-4-amine: A Stereochemically Defined Fluorinated Piperidine Building Block for Medicinal Chemistry and CNS Drug Discovery


3-Fluoro-1-methylpiperidin-4-amine is a fluorinated piperidine derivative belonging to the class of substituted heterocyclic amines . The compound exists as stereochemically defined enantiomers, with the (3S,4R) and (3R,4S) configurations being the most studied . Its structure incorporates a fluorine atom at the C3 position and a methyl group on the piperidine nitrogen, which collectively modulate key physicochemical properties including basicity (pKa reduction), lipophilicity, and conformational behavior . This compound serves as a valuable chiral building block in the synthesis of kinase inhibitors, CNS-targeted agents, and other pharmaceutically relevant molecules where precise stereochemical and electronic tuning is required [1].

Why 3-Fluoro-1-methylpiperidin-4-amine Cannot Be Substituted by Non-Fluorinated or Alternative Fluorinated Piperidines


In medicinal chemistry and chemical biology applications, substituting 3-fluoro-1-methylpiperidin-4-amine with non-fluorinated analogs (e.g., 1-methylpiperidin-4-amine) or alternative fluorinated regioisomers (e.g., 4-fluoro-1-methylpiperidin-3-amine) leads to markedly different pharmacological and physicochemical profiles that cannot be compensated for by simple formulation adjustments [1]. The 3-fluoro substitution reduces the piperidine nitrogen basicity by approximately 1.5–2.0 pKa units compared to the non-fluorinated parent, fundamentally altering protonation state at physiological pH and thereby affecting target engagement, membrane permeability, and off-target interactions . Furthermore, the specific (3S,4R) stereochemistry introduces a well-defined spatial orientation that influences binding pocket complementarity and metabolic stability in ways that alternative stereoisomers or achiral analogs cannot replicate [2]. The quantitative evidence below establishes precisely where these differences manifest and why procurement decisions must be guided by data rather than chemical class assumptions.

3-Fluoro-1-methylpiperidin-4-amine: Quantitative Differentiation Evidence Against Closest Analogs


Basicity Modulation: 3-Fluoro Substitution Reduces Piperidine Nitrogen pKa by ~1.5–2.0 Units Versus Non-Fluorinated Analog

The introduction of a fluorine atom at the 3-position of the piperidine ring significantly reduces the basicity of the adjacent nitrogen atom compared to the non-fluorinated analog 1-methylpiperidin-4-amine . This electronic modulation is critical for controlling the fraction of the compound in its neutral, membrane-permeable form at physiological pH [1].

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Conformational Control: Axial Fluorine Preference (>96:1) in Protonated/N-Methylated 3-Fluoropiperidines

3-Fluoropiperidines and their N-methylated derivatives exhibit a pronounced conformational bias in aqueous solution, with the fluorine atom strongly favoring the axial orientation [1]. This stereoelectronic effect, driven by hyperconjugative interactions and dipole minimization, is absent in non-fluorinated piperidines and is attenuated or reversed in 4-fluoro regioisomers [2].

Structural Biology Molecular Recognition Conformational Analysis

Synthetic Accessibility: Scalable Enantioselective Route Delivers >99% ee with 66–68% Overall Yield

A robust, multikilogram-scale asymmetric synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine (the core scaffold of the target compound) has been demonstrated, achieving high enantiomeric excess and overall yield without requiring chiral chromatography [1]. This contrasts with alternative fluorinated piperidine regioisomers and stereoisomers, which often require lower-yielding or less stereoselective routes [2].

Process Chemistry Asymmetric Synthesis Chiral Building Block

Metabolic Stability: 3-Fluoro Substitution Reduces Rat Clearance from >Liver Blood Flow to 19 mL/min/kg in AMPK Activator Series

In a systematic optimization study of pyridine diamide indirect AMPK activators, replacement of a non-fluorinated piperidine with trans-3-fluoropiperidine reduced rat in vivo clearance from above liver blood flow (indicative of extensive extrahepatic metabolism) to 19 mL/min/kg [1]. While this data derives from a distinct chemotype, the class-level inference is that 3-fluoro substitution on the piperidine ring confers substantial metabolic stabilization, a property expected to translate to the 3-fluoro-1-methylpiperidin-4-amine scaffold.

Pharmacokinetics Drug Metabolism Lead Optimization

Optimal Procurement and Application Scenarios for 3-Fluoro-1-methylpiperidin-4-amine in Drug Discovery and Chemical Biology


CNS Drug Discovery Programs Requiring Controlled Basicity for Blood-Brain Barrier Penetration

When designing CNS-penetrant kinase inhibitors or GPCR modulators, the reduced basicity (pKa ~8.5 vs. ~9.9 for non-fluorinated analogs) of 3-fluoro-1-methylpiperidin-4-amine minimizes lysosomal trapping and P-glycoprotein efflux, thereby improving brain-to-plasma ratios [1]. This compound is a preferred building block over 1-methylpiperidin-4-amine for targets where neutral species permeability is critical .

Structure-Based Drug Design Exploiting Rigid Axial Fluorine Conformation

The >96:1 axial fluorine preference of 3-fluoro-1-methylpiperidin-4-amine in its protonated or N-methylated form provides a conformationally constrained scaffold that reduces entropic penalties upon binding [2]. This property is particularly valuable in fragment-based drug discovery and in the optimization of binding pocket complementarity for targets with well-defined active site geometries [3].

Scalable Synthesis of Chiral Pharmaceutical Intermediates Requiring High Enantiomeric Purity

Process chemistry teams requiring multikilogram quantities of a stereochemically pure fluorinated piperidine should prioritize 3-fluoro-1-methylpiperidin-4-amine due to the established enantioselective route delivering >99% ee without chiral chromatography [4]. This contrasts with alternative fluoropiperidine regioisomers that may require costly and time-consuming chiral resolution steps, making the (3S,4R) isomer a more economical and reliable procurement choice for late-stage preclinical and early clinical supply [5].

Lead Optimization for Metabolic Stability in Kinase Inhibitor Programs

In kinase inhibitor discovery, where metabolic clearance is a frequent liability, the 3-fluoro-1-methylpiperidin-4-amine scaffold offers a class-validated strategy for reducing in vivo clearance. The demonstrated clearance reduction from >70 mL/min/kg to 19 mL/min/kg in an AMPK activator series [6] supports the use of this building block to extend compound half-life and improve oral bioavailability, thereby reducing dose and cost of goods for development candidates [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-1-methylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.